molecular formula C4H5NO B1582632 3-Methylisoxazole CAS No. 30842-90-1

3-Methylisoxazole

Cat. No. B1582632
CAS RN: 30842-90-1
M. Wt: 83.09 g/mol
InChI Key: CUMCMYMKECWGHO-UHFFFAOYSA-N
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Description

3-Methylisoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular formula of 3-Methylisoxazole is C4H5NO . Its average mass is 83.089 Da and its mono-isotopic mass is 83.037117 Da .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

The density of 3-Methylisoxazole is 1.0±0.1 g/cm3. It has a boiling point of 118.7±9.0 °C at 760 mmHg and a vapour pressure of 19.7±0.2 mmHg at 25°C . The enthalpy of vaporization is 34.2±3.0 kJ/mol and the flash point is 21.3±6.4 °C .

Scientific Research Applications

Drug Discovery

  • Field : Medicinal Chemistry
  • Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
  • Results : The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules has accelerated the drug discovery programme .

Environmental Microbiology

  • Field : Environmental Microbiology
  • Application : 3-Amino-5-methyl-isoxazole (3A5MI) is a persistent and harmful intermediate in the degradation of antibiotic sulfamethoxazole . It has caused great environmental risks due to its refractory characteristic .
  • Methods : A bacterial strain, Nocardioides sp. N39, was isolated. N39 can grow on 3A5MI as the sole carbon, nitrogen and energy resource . The effect of different factors on 3A5MI degradation by N39 was explored, including initial 3A5MI concentration, temperature, pH value, dissolved oxygen and additional carbon or nitrogen source .

Eco-friendly Synthetic Strategies

  • Field : Organic Chemistry
  • Application : In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies .
  • Results : This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Anticancer Evaluation

  • Field : Medicinal Chemistry
  • Application : The key intermediate 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products .
  • Methods : Schiff bases obtained via the reaction of 3-amino-5-methylisoxazole with different aldehydes were condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives . Furthermore, condensation of the Schiff bases with various secondary amines produced the corresponding 5-substituted pyrazole derivatives .
  • Results : The anticancer activity of some of the newly synthesized compounds was evaluated against Panc-1 and Caco-2 cell lines using doxorubicin as a standard drug . Most of the tested derivatives exhibited high cytotoxic potency against Panc-1 carcinoma cell lines, but moderate to weak activity was obtained against Caco-2 cell lines .

Degradation of Antibiotic Sulfamethoxazole

  • Field : Environmental Microbiology
  • Application : 3-Amino-5-methyl-isoxazole (3A5MI) is a persistent and harmful intermediate in the degradation of antibiotic sulfamethoxazole . It has accumulated in the environments day by day and has caused great environmental risks due to its refractory characteristic .
  • Methods : The degradation of 3A5MI in the environment is a complex process that involves various factors .
  • Results : The degradation of 3A5MI is a significant environmental concern due to its persistence and harmful effects .

Synthesis of Novel Isoxazole/Pyrazole Derivatives

  • Field : Medicinal Chemistry
  • Application : The key intermediate 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products .
  • Methods : Schiff bases obtained via the reaction of 3-amino-5-methylisoxazole with different aldehydes were condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives . Furthermore, condensation of the Schiff bases with various secondary amines produced the corresponding 5-substituted pyrazole derivatives .
  • Results : The anticancer activity of some of the newly synthesized compounds was evaluated against Panc-1 and Caco-2 cell lines using doxorubicin as a standard drug . Most of the tested derivatives exhibited high cytotoxic potency against Panc-1 carcinoma cell lines, but moderate to weak activity was obtained against Caco-2 cell lines .

Future Directions

In the field of drug discovery, it’s always imperative to unleash new eco-friendly synthetic strategies . Given the significance of isoxazole, it’s highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name

3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4-2-3-6-5-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMCMYMKECWGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184856
Record name Isoxazole, 3-methyl- (8CI)(9CI)
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URL https://comptox.epa.gov/dashboard/DTXSID20184856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoxazole

CAS RN

30842-90-1
Record name 3-Methylisoxazole
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Record name 3-Methylisoxazole
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52270
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Record name Isoxazole, 3-methyl- (8CI)(9CI)
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Record name 3-methyl-1,2-oxazole
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Record name 3-METHYLISOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
875
Citations
WS Hamilton, S Benton, J French… - Journal of Chemical …, 1978 - ACS Publications
… of 3-methylisoxazole and 5-… state: 3-methylisoxazole,-546.00±0.14; and 5-methylisoxazole,-545.65±0.17. Enthalpies of vaporization, determined calorimetrically, are 3-methylisoxazole, …
Number of citations: 5 pubs.acs.org
A Jezierska, M Maczyński, A Koll… - Archiv der Pharmazie …, 2004 - Wiley Online Library
The series of 5‐substituted 3‐methylisoxazole[5, 4‐d]1, 2, 3‐triazin‐4‐one derivatives was obtained by diazotization of 5‐amino‐3‐methylisoxazol‐4‐carboxylic acid hydrazide. The …
Number of citations: 16 onlinelibrary.wiley.com
WE Dulin, GC Gerritsen - Proceedings of the Society for …, 1966 - journals.sagepub.com
… the 5-carboxy-3-methylisoxazole (U-10387) .* This report describes comparative biological activities of 3,5-dimethylisoxazole and S-carboxy-3methylisoxazole. It was observed that the 5…
Number of citations: 30 journals.sagepub.com
VV Tkachenko, EA Muravyova, SV Shishkina… - Chemistry of …, 2014 - Springer
A three-component cyclocondensation between 5-amino-3-methylisoxazole, N-arylamides of aceto-acetic acid, and aromatic aldehydes was studied under the conditions of thermal …
Number of citations: 11 link.springer.com
SI Filimonov, MK Korsakov, MV Dorogov… - Journal of …, 2006 - Wiley Online Library
… 5-substituted derivatives of 4sulfonamide-3-methylisoxazole. We have observed that only … We also found that 5-[(E)-2-(dimethylamino)vinyl]-3-methylisoxazole-4-sulfonamides could …
Number of citations: 8 onlinelibrary.wiley.com
RG Micetich - Journal of Medicinal Chemistry, 1969 - ACS Publications
… 7.31, while the 3-CH3 signal of the isomeric methyl 5-furyl-3-methylisoxazole-4-carboxylate is found at r … Ethyl 5-Furyl-3-methylisoxazole-4-carboxylate.—Ethyl acetoacetate (130 g, 1 …
Number of citations: 9 pubs.acs.org
S Ryng, M Zimecki, Z Sonnenberg… - Archiv der Pharmazie …, 1999 - Wiley Online Library
A series of 5‐amino‐3‐methylisoxazole‐4‐carboxylic acid amides has been prepared by condensation of 5‐amino‐3‐methylisoxazole‐4‐carboxylic acid with ethyl chloroformate. The …
Number of citations: 22 onlinelibrary.wiley.com
EA Muravyova, VV Tkachenko, SM Desenko… - Arkivoc, 2013 - academia.edu
… reaction of 5-amino-3-methylisoxazole with 2-hydroxy-1,4… of 5-amino-3-methylisoxazole and, therefore, such processes are … of study of MCRs involving 5-amino-3-methylisoxazole, 1,3-…
Number of citations: 14 www.academia.edu
M Maczynski, A Jezierska, M Zimecki… - Acta poloniae …, 2003 - ptfarm.pl
… In this paper a new series of 5—substituted 3—methylisoxazole[5,4~d] l,2,3-triazin—4—one derivatives (Table 1) is introduced which is interesting in the field of medicinal chemistry. …
Number of citations: 5 ptfarm.pl
S Ryng, M Zimecki, A Fedorowicz… - Archiv der …, 2001 - Wiley Online Library
… ‐amino‐3‐methylisoxazole‐4‐carboxylic acid hydrazide and 5‐amino‐3‐methylisoxazole[5,… prepared by condensation of 5‐amino‐3‐methylisoxazole‐4‐carboxylic acid hydrazide with …
Number of citations: 15 onlinelibrary.wiley.com

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